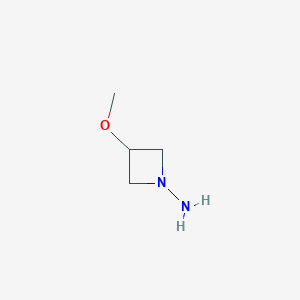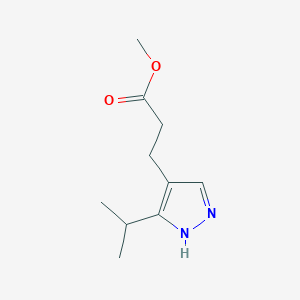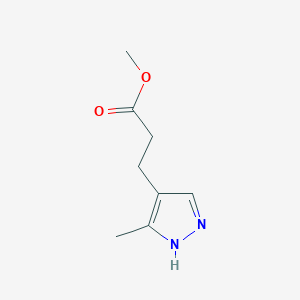
3-Amino-5-bromo-2-chloro-4-ethylaminopyridine
Descripción general
Descripción
3-Amino-5-bromo-2-chloro-4-ethylaminopyridine (3-ABECP) is an organic compound that has been studied for its potential applications in scientific research. It is a versatile molecule with a wide range of applications in organic synthesis, pharmacology, and biochemistry. 3-ABECP has been the subject of extensive research due to its unique properties and potential for use in a variety of applications.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Functionalization
3-Amino-5-bromo-2-chloro-4-ethylaminopyridine serves as a versatile intermediate in the synthesis of complex organic molecules. Its reactivity, particularly with halogens, allows for diverse chemical transformations. For instance, studies have demonstrated its use in halogen migration reactions, where selective halogenation techniques enable the preparation of various halogenated pyridines. This is critical in the development of new compounds with potential applications in medicinal chemistry, demonstrating the compound's utility in synthesizing derivatives with varying halogen substitutions (Hertog & Schogt, 2010). Additionally, the chemoselective amination processes of halopyridines, involving this compound, highlight its role in introducing amino groups to specific positions on the pyridine ring, which is vital for the synthesis of targeted organic molecules with desired properties (Ji, Li, & Bunnelle, 2003).
Catalysis and Reaction Mechanisms
The compound's involvement in catalysis and elucidation of reaction mechanisms is notable. Studies show its application in palladium-catalyzed amination reactions, which are fundamental in creating complex organic frameworks. This catalytic process achieves high yields and selectivity, essential for efficient synthetic strategies (Stroup, Szklennik, Forster, & Serrano-Wu, 2007). The exploration of reaction mechanisms involving pyridyne intermediates further exemplifies its utility in understanding chemical reactivity and designing novel synthetic routes (Pieterse & Hertog, 2010).
Drug Synthesis and Pharmaceutical Applications
Its role extends to the pharmaceutical field, where it is employed in synthesizing potential drug candidates. This includes the development of compounds with antimalarial and antibacterial activities, underscoring the compound's significance in contributing to new therapeutic agents. For example, derivatives synthesized using this compound have shown promising biological activity, which is crucial for advancing drug discovery and development (Barlin & Tan, 1985).
Propiedades
IUPAC Name |
5-bromo-2-chloro-4-N-ethylpyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrClN3/c1-2-11-6-4(8)3-12-7(9)5(6)10/h3H,2,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLKZSMRYAAZPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C(=NC=C1Br)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-bromo-2-chloro-4-ethylaminopyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[4-(3-Bromophenoxy)butoxy]-tert-butyldimethylsilane](/img/structure/B1473698.png)


